

Section 1: Chemical Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-3-methylbenzonitrile**

Cat. No.: **B1356066**

[Get Quote](#)

A foundational principle of chemical safety is a thorough understanding of the substance's identity and physical behavior. **2-Chloro-3-methylbenzonitrile** is a substituted aromatic nitrile, a class of compounds often used as intermediates in pharmaceutical synthesis. Its physical properties dictate its potential for exposure and inform the selection of appropriate handling and containment strategies.

Key Identifiers:

- Chemical Name: **2-Chloro-3-methylbenzonitrile**[\[1\]](#)[\[2\]](#)
- Synonyms: 2-Chloro-m-tolunitrile, 2-cyano-6-methylchlorobenzene[\[1\]](#)[\[2\]](#)
- CAS Number: 15013-71-5[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₈H₆CIN[\[1\]](#)[\[3\]](#)[\[5\]](#)

The molecular structure, featuring a nitrile group (-C≡N) and a chlorinated aromatic ring, is key to its reactivity and toxicological profile. The nitrile group is a common feature in organic chemistry, but it can also be metabolized to release cyanide in vivo, a mechanism that underlies the toxicity of many related compounds.

Table 1: Physicochemical Properties of **2-Chloro-3-methylbenzonitrile**

Property	Value	Significance in Laboratory Handling
Molecular Weight	151.59 g/mol [1] [2] [5]	Standard for stoichiometric calculations.
Appearance	White to off-white solid; may be a low melting solid. [1] [6]	As a solid, the primary exposure risk is through inhalation of dust or direct skin contact.
Melting Point	47 - 51 °C [1]	Its low melting point means it can easily become a liquid in warm conditions, changing spill behavior and exposure routes.
Boiling Point	234 - 236 °C [1]	High boiling point suggests low volatility at room temperature, but heating will increase vapor pressure and inhalation risk.
Solubility in Water	Insoluble. [1]	Spills will not be diluted by water. This is critical for cleanup procedures; water may spread the material rather than dissolve it.
Solubility in Organic Solvents	Soluble in ethanol, acetone, toluene. [1]	Useful for decontamination of equipment and for preparing solutions, but also indicates it can be absorbed through common laboratory solvents.

| Density | ~1.196 g/cm³[\[1\]](#) | Heavier than water. |

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. For **2-Chloro-3-methylbenzonitrile**, the classification points to

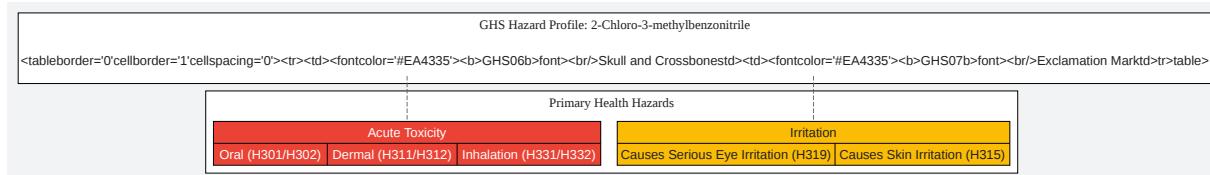

significant acute toxicity and irritation potential. The "Warning" or "Danger" signal word underscores the need for stringent precautions.[6][7]

Table 2: GHS Hazard Classification and Statements

Hazard Class	GHS Category	Hazard Statement
Acute Toxicity, Oral	Category 4 / 3	H302: Harmful if swallowed.[7] / H301: Toxic if swallowed.[8]
Acute Toxicity, Dermal	Category 4 / 3	H312: Harmful in contact with skin.[7] / H311: Toxic in contact with skin.[8]
Acute Toxicity, Inhalation	Category 4 / 3	H332: Harmful if inhaled.[6][9] / H331: Toxic if inhaled.[8]
Serious Eye Irritation	Category 2	H319: Causes serious eye irritation.[7]

| Skin Irritation | Category 2 | H315: Causes skin irritation.[6][9] |

Note: Classifications for closely related benzonitriles range from Category 3 (Toxic) to 4 (Harmful). A conservative approach, treating the substance with the higher degree of caution, is scientifically prudent.

[Click to download full resolution via product page](#)

Caption: GHS Pictograms and associated health hazards.

Section 3: Exposure Prevention and Personal Protection Strategy

A self-validating safety system relies on a multi-layered approach where engineering controls are the first line of defense, supplemented by rigorous administrative procedures and, finally, Personal Protective Equipment (PPE).

Engineering Controls: The Primary Barrier

The most effective way to prevent exposure is to handle the material within a controlled environment.

- Chemical Fume Hood: All weighing, transferring, and reaction setup involving **2-Chloro-3-methylbenzonitrile** must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to capture any dust or vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled.
- Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not prevent a hazard, but it provides a critical barrier during potential contact. The choice of PPE must be deliberate and based on the specific risks.

Protocol: PPE Selection and Use

- Eye and Face Protection:
 - Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[\[7\]](#)

- Causality: The classification "Causes serious eye irritation" (H319) necessitates this. A splash or airborne particle can cause significant, potentially irreversible damage.
- Enhanced Precaution: When handling larger quantities or if there is a risk of splashing, a full-face shield worn over safety glasses is required.

• Hand Protection:

- Requirement: Handle with compatible, chemical-resistant gloves (e.g., Nitrile) inspected prior to use.[\[7\]](#)
- Causality: The "Harmful/Toxic in contact with skin" (H311/H312) classification means the substance can be absorbed through the skin, leading to systemic toxicity. Gloves are the primary barrier.
- Self-Validation: Always use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[\[7\]](#) Dispose of contaminated gloves immediately as hazardous waste.

• Body Protection:

- Requirement: A fully buttoned laboratory coat is mandatory. For larger scale operations (>10g), a complete suit protecting against chemicals is recommended.[\[7\]](#)
- Causality: This prevents contamination of personal clothing and subsequent skin contact. As a solid, dust can settle on clothing and pose a prolonged exposure risk.

• Respiratory Protection:

- Requirement: Not typically required if work is performed within a certified fume hood.
- Causality: The fume hood provides adequate respiratory protection.
- Emergency Use: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used by emergency response personnel.[\[10\]](#)

Section 4: Safe Handling, Storage, and Waste Disposal Protocols

Proactive Handling

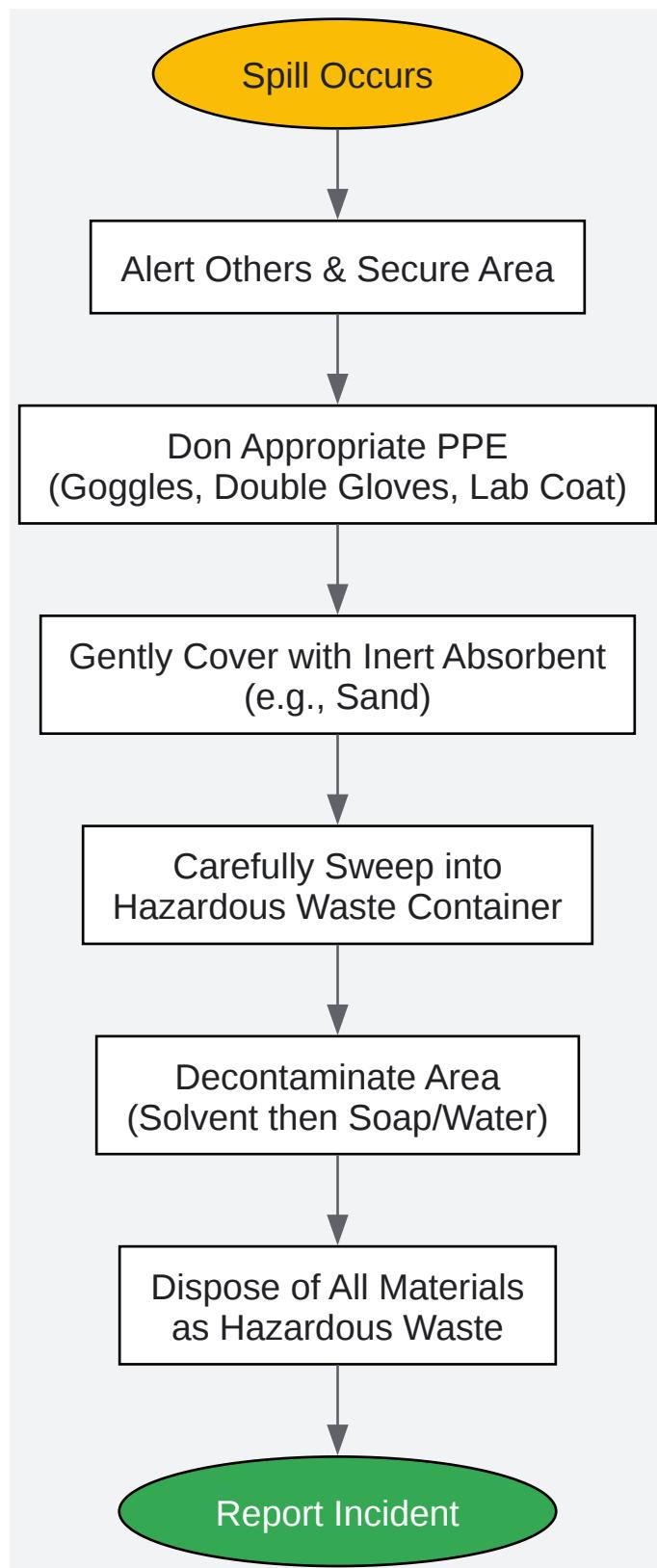
- Avoid creating dust.^[7] When transferring the solid, use a spatula and weigh it on weighing paper or in a tared container within the fume hood. Avoid pouring the powder.
- Wash hands thoroughly after handling, before breaks, and at the end of the workday.^{[6][7]}
- Do not eat, drink, or smoke in areas where this chemical is handled or stored.^[6]

Secure Storage

- Conditions: Store in a cool, dry, and well-ventilated area.^[1]
- Container: Keep the container tightly sealed to prevent contamination or release.^{[1][6]}
- Incompatibilities: Store away from strong oxidizing agents and strong acids.^{[1][10]} The rationale is to prevent exothermic or violent reactions that could breach containment.
- Security: The container should be clearly labeled.^[1] Due to its toxicity, it is best to store it in a locked cabinet or a controlled-access area.^{[6][11]}

Responsible Disposal

- Waste Streams: All contaminated materials (gloves, weighing paper, pipette tips) and unused product are considered hazardous waste.
- Procedure: Collect in a designated, sealed, and clearly labeled hazardous waste container.^[7] Do not mix with other waste streams unless compatibility is confirmed.
- Disposal: Arrange for disposal through a licensed professional waste disposal service.^[7] A common method involves dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with a scrubber.^[7]

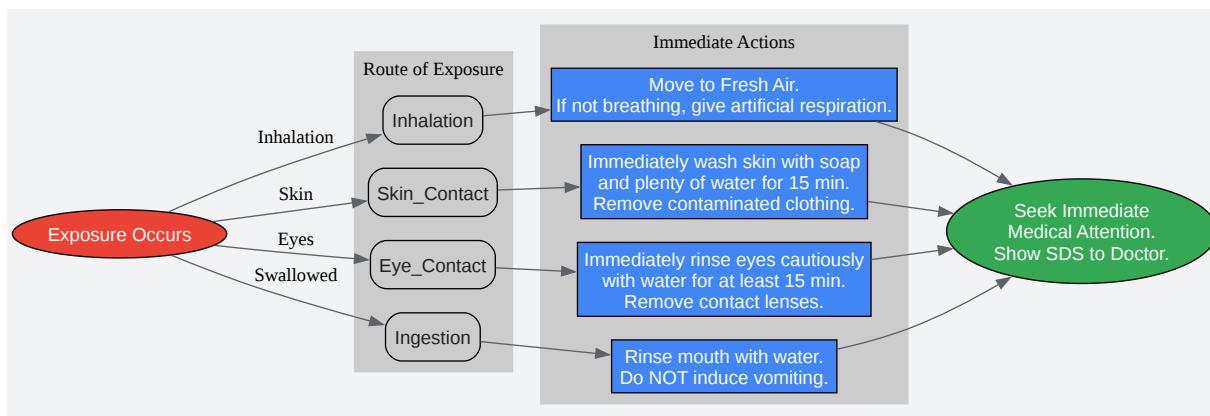

Section 5: Emergency Response and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical to mitigating harm.

Accidental Release Measures

Protocol: Solid Spill Response (<5g)

- Evacuate & Secure: Alert others in the immediate area. Restrict access to the spill zone.
- Assess: If the spill is outside of a fume hood, evaluate if you can handle it safely. If there is any doubt, or if dust is airborne, evacuate and call emergency services.
- PPE: Don appropriate PPE: double gloves, lab coat, and safety goggles.
- Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use water.
- Clean-Up: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.^[7] Avoid any actions that create dust.
- Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
- Report: Report the incident to your laboratory supervisor or safety officer.



[Click to download full resolution via product page](#)

Caption: Workflow for responding to a small solid chemical spill.

First-Aid Decision Pathway

Immediate action is required following any exposure. The guiding principle is to remove the individual from the source of exposure and decontaminate them as quickly as possible.[12]

[Click to download full resolution via product page](#)

Caption: Decision tree for first-aid response by exposure route.

- In case of Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][7][12]
- In case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[7] Remove all contaminated clothing. Seek immediate medical attention.[6]
- In case of Eye Contact: Rinse thoroughly and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

- In case of Ingestion: Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and seek immediate medical attention.[6][7]

Section 6: Toxicological and Ecological Profile

- Toxicological Summary: The primary toxicological concerns are acute effects following oral, dermal, or inhalation exposure. Symptoms of exposure to related benzonitriles can include headache, dizziness, nausea, confusion, and respiratory distress, which are consistent with cyanide-like toxicity.[13]
- Ecological Summary: While some data suggests low environmental hazard[6], nitriles as a class can be toxic to aquatic life.[13] Therefore, it is imperative to prevent the material from entering drains or waterways.[7] Prudent practice dictates treating this chemical as harmful to aquatic organisms and ensuring all waste is disposed of responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3-Methylbenzonitrile | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 2. 2-Chloro-3-methylbenzonitrile | C8H6CIN | CID 14529890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 15013-71-5|2-Chloro-3-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 13. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- To cite this document: BenchChem. [Section 1: Chemical Identity and Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356066#safety-data-sheet-for-2-chloro-3-methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com